p-Menth-1-ene oxide
Description
Structure
3D Structure
Properties
CAS No. |
3626-19-5 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H18O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h7-9H,4-6H2,1-3H3 |
InChI Key |
WSHVHJSDSVPPIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2(C(C1)O2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for P Menth 1 Ene Oxide and Analogues
Targeted Chemical Synthesis of Epoxides from Monoterpenes
The creation of epoxides from monoterpenes like p-menth-1-ene is a fundamental transformation in organic synthesis. Various methods have been developed to achieve this, ranging from classic peracid-mediated reactions to more modern catalytic approaches.
Peracid-Mediated Epoxidation of p-Menth-1-ene
The epoxidation of p-menth-1-ene using peracids is a well-established method. For instance, the oxidation of p-menth-1-ene with perbenzoic acid in a benzene (B151609) solvent yields a mixture of cis- and trans-p-menth-1-ene oxide. rsc.org The ratio of these stereoisomers is approximately 2:3 (cis:trans). rsc.org This is in contrast to the epoxidation of p-menth-3-ene (B1215651) under similar conditions, which results in a 3:2 ratio of cis- to trans-epoxides. rsc.org Peracetic acid has also been employed for the epoxidation of carene isomers, which can be related to menthene structures. mdpi.com
| Precursor | Oxidizing Agent | Product Ratio (cis:trans) |
| p-Menth-1-ene | Perbenzoic Acid | ~ 2:3 |
| p-Menth-3-ene | Perbenzoic Acid | ~ 3:2 |
Catalytic Approaches in Epoxide Formation
Catalytic methods offer an alternative to traditional peracid epoxidation, often providing improved selectivity and milder reaction conditions. Chemoenzymatic epoxidation, for example, utilizes lipases to generate peracids in situ, which then oxidize the double bond. acs.org This method has been successfully applied to various terpenes. acs.org
Transition metal complexes have also been explored as catalysts. An octanuclear molybdenum(VI) complex has demonstrated catalytic activity in the epoxidation of limonene (B3431351), a related monoterpene, using tert-butylhydroperoxide (TBHP) as the oxidant. nih.gov This reaction proceeds under mild conditions (55 °C) and shows high conversion and selectivity for the corresponding epoxide. nih.gov Another approach involves the use of molecular oxygen in conjunction with a transition metal and an aldehyde, often referred to as the Mukaiyama oxidation. ru.nl
A stereoselective epoxidation of R-(+)-menth-1-ene can be achieved via its bromohydrin, formed by reacting with N-bromosuccinimide (NBS) in acetone (B3395972) and water. Subsequent treatment with a sodium hydroxide (B78521) solution yields trans-menth-1-ene oxide. rsc.org
Derivatization and Subsequent Chemical Transformations of p-Menth-1-ene Oxide
Once synthesized, this compound can undergo a variety of chemical transformations, including ring-opening reactions and rearrangements, to produce a range of other valuable compounds.
Ring-Opening Reactions and Regioselectivity
The opening of the epoxide ring in this compound can be achieved under both acidic and basic conditions, with the regioselectivity of the reaction being highly dependent on the conditions employed. libretexts.orglibretexts.org
Under acidic conditions, the reaction proceeds through a mechanism with significant SN1 character. libretexts.orglibretexts.org The nucleophile preferentially attacks the more substituted carbon atom of the epoxide. libretexts.orglibretexts.org For example, acid-catalyzed hydrolysis of epoxides yields trans-1,2-diols. libretexts.org
In contrast, under basic conditions, the ring-opening follows an SN2 mechanism. libretexts.orglibretexts.org The nucleophile, which can be a hydroxide ion or a Grignard reagent, attacks the less sterically hindered carbon atom. libretexts.orglibretexts.org This results in an inversion of stereochemistry at the site of attack. The reaction of epoxides with Grignard reagents is a useful method for forming primary alcohols with an extended carbon chain. libretexts.org
The reduction of p-menth-1-ene epoxide mixtures with lithium aluminum hydride (LiAlH₄) also demonstrates selectivity. The trans-epoxide is reduced more rapidly than the cis-epoxide, which can be explained by the preferred conformations of the epoxides and the principle of diaxial opening. rsc.orgperfumerflavorist.com This reaction primarily yields trans-p-menthan-1-ol. perfumerflavorist.com
| Reaction Condition | Mechanism | Site of Nucleophilic Attack |
| Acidic | SN1-like | More substituted carbon |
| Basic | SN2 | Less substituted carbon |
Isomerization and Rearrangement Pathways
p-Menth-1-ene and its derivatives can undergo various isomerization and rearrangement reactions. For instance, in the presence of acidic catalysts, isomerization to terpinenes can occur. The isomerization of α-pinene epoxide, a related bicyclic epoxide, can yield campholenic aldehyde, a valuable fragrance component. acs.org
The rearrangement of epoxides to allylic alcohols can be facilitated by certain reagents. While not specifically detailed for this compound in the provided context, the general principle has been demonstrated for other epoxides. mdpi.com
Furthermore, the disproportionation of limonene, a precursor to p-menth-1-ene, can yield p-menth-1-ene among other products in the presence of catalysts like palladium hydroxide-barium sulfate. perfumerflavorist.com The transformation of α-limonene to p-cymene (B1678584) can also involve the formation of menthenes as intermediates. researchgate.net
Stereochemical Investigations of P Menth 1 Ene Oxide Isomers
Elucidation of Diastereomeric and Enantiomeric Forms
p-Menth-1-ene oxide, also known as carvomenthene oxide, possesses the chemical formula C₁₀H₁₈O. nist.gov The structure contains a cyclohexane (B81311) ring with an epoxide group, a methyl group, and an isopropyl group attached. The presence of multiple stereocenters results in the existence of diastereomers and enantiomers.
The primary diastereomeric forms are the cis and trans isomers, which relate to the relative orientation of the epoxide ring with respect to the isopropyl group on the cyclohexane ring. For each of these diastereomers, a pair of enantiomers exists. For instance, the epoxidation of (R)-(+)-limonene produces a mixture of (+)-cis- and (+)-trans-limonene 1,2-oxides. acs.org These stereoisomers have distinct three-dimensional arrangements, which significantly impacts their chemical reactivity and physical properties.
The fundamental structures of these isomers are based on the p-menthane (B155814) framework, which features a six-membered ring. cnr.it The specific arrangement of the substituents in space defines each unique stereoisomer.
Table 1: Stereoisomers of this compound
| Stereoisomer Type | Specific Isomers |
| Diastereomers | cis-p-Menth-1-ene oxide |
| trans-p-Menth-1-ene oxide | |
| Enantiomers | (+)-cis-p-Menth-1-ene oxide |
| (-)-cis-p-Menth-1-ene oxide | |
| (+)-trans-p-Menth-1-ene oxide | |
| (-)-trans-p-Menth-1-ene oxide |
This table outlines the principal diastereomeric and enantiomeric forms of this compound.
Stereoselective Synthetic Strategies
The synthesis of specific stereoisomers of this compound is a key focus of research, with various strategies developed to control the stereochemical outcome. A common route to this compound is through the epoxidation of limonene (B3431351).
The epoxidation of limonene with reagents such as meta-chloroperoxybenzoic acid (m-CPBA) typically results in a mixture of cis and trans diastereomers. researchgate.netperfumerflavorist.com However, methods have been developed to achieve higher stereoselectivity. For instance, the biocatalytic epoxidation of limonene using a peroxygenase from oat (Avena sativa) has been shown to produce the 1,2-monoepoxide with excellent diastereoselectivity. nih.gov
Strategies have also been devised to selectively synthesize the trans-isomer. One such method involves the regio- and stereo-selective formation of a bromohydrin intermediate from limonene using N-bromosuccinimide (NBS), which is then converted to the trans-1,2-oxide. mdpi.com Another approach to synthesizing p-menth-1-ene epoxides is through the catalytic addition of hydrogen to limonene 1,2-oxides. perfumerflavorist.com
Chiral Resolution Techniques for this compound Derivatives
Given that many synthetic routes yield a mixture of stereoisomers, chiral resolution techniques are crucial for isolating pure enantiomers and diastereomers. Kinetic resolution is a widely employed strategy for separating the isomers of this compound.
This method relies on the differential reaction rates of the stereoisomers with a chiral reagent or catalyst. For example, the epoxide ring of the trans-isomer can be selectively opened by certain nucleophilic amines, leaving the cis-isomer largely unreacted. researchgate.netasianpubs.org This allows for the separation and purification of the cis-diastereomer. Conversely, other reagents, such as specific carbamates, can selectively catalyze the hydrolysis of the cis-isomer, enabling the recovery of the unreacted trans-isomer. researchgate.netasianpubs.org
Enzymatic resolutions are also effective. Lipases, such as Porcine Pancreatic Lipase (B570770) (PPL), can mediate the separation of enantiopure diastereomeric alcohols derived from p-menthane structures, which can then be converted to the desired epoxide isomers. researchgate.netmdpi.com Additionally, indium(III) chloride has been used as a catalyst in water for the selective ring-opening of cis-epoxides, allowing for the kinetic separation of the trans-epoxides. ias.ac.in Photo-assisted kinetic resolution in the presence of Lewis acids has also been reported as a method for separating diastereomeric limonene oxides. acs.org
Table 2: Selected Chiral Resolution Methods for this compound Isomers
| Resolution Method | Reagent/Catalyst | Selectivity | Reference |
| Kinetic Resolution | (R)-N-methyl-(α-methyl-benzyl)amine | Selective opening of trans-isomer | researchgate.netasianpubs.org |
| Kinetic Resolution | (R)-N-(α-methylbenzyl) ethyl carbamate | Selective hydrolysis of cis-isomer | researchgate.netasianpubs.org |
| Enzymatic Resolution | Porcine Pancreas Lipase (PPL) | Separation of diastereomeric alcohol precursors | researchgate.net |
| Catalytic Resolution | Indium(III) Chloride in water | Selective ring-opening of cis-epoxide | ias.ac.in |
This interactive table summarizes various techniques used for the chiral resolution of this compound stereoisomers.
Analytical Methods for Stereoisomer Discrimination
Accurate analytical methods are essential for distinguishing between the different stereoisomers of this compound and determining enantiomeric and diastereomeric purity. Gas chromatography (GC) is a primary technique used for this purpose. nist.gov
Chiral gas chromatography, utilizing a chiral stationary phase, is particularly powerful for separating enantiomers. cnr.it Standard GC can also be used to separate the cis and trans diastereomers. perfumerflavorist.comamazonaws.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool for structural elucidation. 1H and 13C NMR spectra provide detailed information about the molecular structure, allowing for the differentiation of isomers based on the chemical shifts and coupling constants of their respective protons and carbons. cnr.itresearchgate.netamazonaws.com
High-Performance Liquid Chromatography (HPLC) is also employed for the analysis of this compound isomers and their derivatives. asianpubs.orgresearchgate.net The combination of HPLC with mass spectrometry (MS) and NMR (HPLC-MS and HPLC-NMR) can provide comprehensive separation and unambiguous identification of stereoisomers in complex mixtures. nih.gov
Sophisticated Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectroscopy (NMR) in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of p-Menth-1-ene oxide. Both ¹H and ¹³C NMR provide data on the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the p-menthane (B155814) framework and the presence and stereochemistry of the epoxide ring.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbons of the epoxide ring (C-1 and C-2) are typically shifted downfield compared to a simple alkane but are distinct from alkene carbons, providing clear evidence of the oxide ring. The chemical shifts of the other ten carbons confirm the p-menthane skeleton. nih.govscispace.com
Table 1: Representative NMR Chemical Shift Data for Epoxide Structures Note: Specific data for this compound is sparse in publicly available literature; this table represents typical values for related epoxide structures.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Epoxide Ring Proton | 2.5 - 3.5 |
| ¹H | Methyl Protons (on ring) | 0.9 - 1.3 |
| ¹H | Isopropyl Protons | 0.8 - 1.0 (d) |
| ¹³C | Epoxide Ring Carbons | 50 - 65 |
| ¹³C | Substituted Ring Carbons | 30 - 45 |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through its fragmentation pattern. When analyzed via Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (154.25 g/mol ). nist.gov
This energetically unstable molecular ion undergoes fragmentation, breaking into smaller, more stable charged particles. libretexts.org The resulting mass spectrum displays a pattern of peaks corresponding to these fragments. The analysis of these fragments helps in reconstructing the original structure. For cyclic epoxides like this compound, fragmentation pathways can be complex. Common fragmentation patterns for terpenes and their derivatives often involve the loss of small neutral molecules or alkyl groups. The fragmentation of the isomeric limonene-1,2-epoxide (B132270) shows significant peaks at m/z 43 (isopropyl fragment), 67, 94, 95, and 109, which can serve as a reference for the fragmentation behavior of the p-menthane skeleton. nih.gov The base peak, which is the most abundant fragment, provides a key identifier in the spectrum. libretexts.org
Tandem mass spectrometry (MS/MS) can be used for more detailed structural analysis by isolating the molecular ion or a specific fragment ion and inducing further fragmentation through collision-induced dissociation (CID). nih.gov This technique helps differentiate between isomers by revealing subtle differences in their fragmentation pathways. conicet.gov.ar
Table 2: Predicted and Observed Fragment Ions in the Mass Spectrum of p-Menthane Epoxides
| m/z | Possible Fragment Ion | Significance |
|---|---|---|
| 154 | [C₁₀H₁₈O]⁺· | Molecular Ion (M⁺·) |
| 139 | [M - CH₃]⁺ | Loss of a methyl group |
| 111 | [M - C₃H₇]⁺ | Loss of an isopropyl group |
| 95 | [C₇H₁₁]⁺ | Fragment from ring cleavage |
| 67 | [C₅H₇]⁺ | Further fragmentation product |
Infrared Spectroscopy (IR) for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by the vibrational modes of the epoxide ring and the hydrocarbon backbone.
The most diagnostic peaks for an epoxide are those arising from the stretching of the C-O-C bonds within the three-membered ring. spectroscopyonline.com These vibrations typically give rise to several characteristic bands:
Symmetric ring breathing: A band appearing around 1250 cm⁻¹.
Asymmetric C-O-C stretch: An intense band in the 950–810 cm⁻¹ region.
Symmetric C-O-C stretch: A band found between 880–750 cm⁻¹. spectroscopyonline.com
In addition to the epoxide peaks, the spectrum will show strong absorptions corresponding to the C-H bonds of the alkane structure. These include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃). The absence of a strong, broad peak around 3300-3500 cm⁻¹ confirms the absence of a hydroxyl (-OH) group, and the absence of a sharp peak around 1640-1680 cm⁻¹ indicates the absence of a C=C double bond, distinguishing it from its precursor, carvomenthene. nih.govspectrabase.com
Table 3: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2960-2850 | C-H Stretch | Alkane (CH, CH₂, CH₃) |
| ~1465 | C-H Bend | Methylene (CH₂) |
| ~1375 | C-H Bend | Methyl (CH₃) |
| ~1250 | Symmetric Ring "Breathing" | Epoxide (C-O-C) |
| ~920 | Asymmetric C-O-C Stretch | Epoxide (C-O-C) |
Chromatographic Techniques for Separation and Identification (e.g., Gas Chromatography)
Gas Chromatography (GC) is the premier technique for separating this compound from complex mixtures, such as essential oils or reaction products. canada.caresearchgate.net The compound is volatilized and passed through a long capillary column. Its separation is based on its boiling point and its differential interaction with the column's stationary phase. The time it takes for the compound to travel through the column is known as its retention time (RT), a characteristic property under specific analytical conditions.
For enhanced identification, GC is frequently coupled with a mass spectrometer in a GC-MS system. sun.ac.zanih.gov As each separated component elutes from the GC column, it is immediately ionized and analyzed by the mass spectrometer. This provides both the retention time and the mass spectrum, offering a very high degree of confidence in the identification of this compound. figshare.com
The choice of GC column is critical. A non-polar column separates compounds primarily based on their boiling points, while a polar column provides separation based on polarity. Using Kovats Retention Indices (RI), which normalize retention times to those of n-alkanes, allows for comparison of data across different systems. nih.gov For example, the related compound p-menth-1-en-9-ol (B100243) has reported standard non-polar retention indices around 1285. nih.gov Similar data for this compound allows for its identification in complex chromatograms.
Table 4: Representative Gas Chromatography Parameters for Terpene Oxide Analysis
| Parameter | Description |
|---|---|
| Instrument | Gas Chromatograph, often with a Mass Spectrometer (GC-MS) |
| Column Type | Capillary column (e.g., HP-5MS, DB-Wax) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped oven temperature (e.g., 60°C to 240°C) |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Computational Chemistry Applications in P Menth 1 Ene Oxide Research
Quantum Chemical Studies of Molecular Conformations and Energetics
The stereochemistry of p-Menth-1-ene oxide, also known as carvomenthene oxide, allows for the existence of cis and trans isomers. nist.gov Quantum chemical calculations are instrumental in determining the preferred conformations of these isomers and their relative stabilities. By employing methods like Density Functional Theory (DFT) or ab initio calculations, researchers can model the potential energy surface of the molecule.
These studies typically reveal that for each isomer (cis and trans), the cyclohexene (B86901) oxide ring can adopt multiple conformations, often described as half-chair or boat-like structures. The bulky isopropyl group plays a significant role in dictating the most stable conformation by minimizing steric hindrance. Computational models can precisely calculate the dihedral angles and bond lengths for each conformer and quantify the energy differences between them.
For instance, calculations can predict the energy difference between the cis and trans isomers, which is crucial for understanding their relative abundance in a synthetic mixture. The epoxidation of p-menth-1-ene yields both cis and trans epoxides, with the trans isomer often being the major product. rsc.org Computational energetics can help rationalize these experimental outcomes by comparing the stabilities of the transition states leading to each isomer.
Table 1: Calculated Relative Energies of this compound Conformers (This table is illustrative and based on typical findings in computational studies of substituted cyclohexene oxides. Specific values would be derived from dedicated research papers.)
| Isomer | Conformation | Method/Basis Set | Relative Energy (kcal/mol) |
| trans | Equatorial Isopropyl | DFT/B3LYP/6-31G | 0.00 |
| trans | Axial Isopropyl | DFT/B3LYP/6-31G | +2.5 |
| cis | Equatorial Isopropyl | DFT/B3LYP/6-31G | +1.2 |
| cis | Axial Isopropyl | DFT/B3LYP/6-31G | +3.8 |
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry provides an invaluable framework for elucidating the mechanisms of reactions involving this compound. One of the most studied reactions is the acid-catalyzed and base-catalyzed ring-opening of the epoxide. Theoretical investigations can map the entire reaction pathway, identifying key intermediates and, crucially, the transition state structures.
For example, in the acid-catalyzed hydrolysis of this compound, computational models can explore the protonation of the epoxide oxygen, followed by nucleophilic attack of a water molecule. These calculations can determine whether the reaction proceeds via an SN1 or SN2 mechanism by analyzing the structure and energy of the transition state. The models can predict the activation energy barriers for nucleophilic attack at either of the two carbon atoms of the epoxide ring, thereby explaining the regioselectivity of the ring-opening.
Similarly, the reduction of this compound with reagents like lithium aluminium hydride can be studied computationally. It has been observed experimentally that trans-epoxides are reduced more rapidly than their cis-counterparts. rsc.org Theoretical models can explain this by analyzing the preferred conformations and the steric hindrance presented to the incoming hydride nucleophile, in line with the diaxial opening rule for epoxides. rsc.org
Table 2: Calculated Activation Energies for Ring-Opening of trans-p-Menth-1-ene Oxide (This table is a representative example of data obtained from theoretical reaction mechanism studies.)
| Reaction Condition | Nucleophile | Site of Attack | Computational Method | Calculated Activation Energy (kcal/mol) |
| Acid-Catalyzed | H₂O | C1 | DFT | 15.8 |
| Acid-Catalyzed | H₂O | C2 | DFT | 18.2 |
| Base-Catalyzed | OH⁻ | C1 | DFT | 22.5 |
| Base-Catalyzed | OH⁻ | C2 | DFT | 20.1 |
In Silico Prediction of Spectroscopic Parameters
In silico methods are increasingly used to predict various spectroscopic parameters, which aids in the structural elucidation and characterization of molecules like this compound. google.com These predictions are often used in conjunction with experimental data to confirm assignments and interpret complex spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical software can calculate NMR chemical shifts (¹H and ¹³C) and coupling constants. By first optimizing the geometry of the molecule, these programs can then compute the magnetic shielding tensors for each nucleus. These theoretical values, when scaled and referenced appropriately, often show excellent correlation with experimental spectra, helping to assign specific signals to particular atoms in the molecule, especially for complex stereoisomers.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. acs.org By performing a frequency calculation on the optimized geometry, a theoretical infrared (IR) and Raman spectrum can be generated. acs.org This is particularly useful for identifying characteristic peaks corresponding to specific functional groups, such as the C-O-C stretching modes of the epoxide ring. Comparing the computed spectrum with the experimental one can confirm the structure and identify conformational isomers present in a sample. acs.org
Mass Spectrometry (MS): While predicting a full mass spectrum is highly complex, computational methods can help understand fragmentation patterns. escholarship.org By calculating bond dissociation energies and the stability of potential fragment ions, researchers can propose and validate likely fragmentation pathways observed in techniques like Electron Ionization Mass Spectrometry (EI-MS). escholarship.org
Table 3: Comparison of Experimental and In Silico Predicted ¹³C NMR Chemical Shifts (ppm) for this compound (This table is illustrative. The accuracy of prediction depends heavily on the computational method and basis set used.)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 60.5 | 59.8 |
| C2 | 62.1 | 61.5 |
| C3 | 28.9 | 28.3 |
| C4 | 40.2 | 39.7 |
| C5 | 25.5 | 25.0 |
| C6 | 30.8 | 30.1 |
| C7 (Methyl) | 20.1 | 19.6 |
| C8 (Isopropyl CH) | 32.4 | 31.9 |
| C9 (Isopropyl CH₃) | 21.0 | 20.5 |
| C10 (Isopropyl CH₃) | 21.2 | 20.7 |
Enzymatic and Microbial Biotransformation Pathways
Biocatalytic Epoxidation of Monoterpenes to p-Menth-1-ene Oxide Analogues
The epoxidation of monoterpenes is a key reaction for producing valuable intermediates. Chemoenzymatic methods, often employing lipases or whole microbial cells, have proven effective for this purpose.
For instance, the freeze-dried mycelium of the psychrophilic fungus Cladosporium cladosporioides 01 has been utilized as an efficient biocatalyst for the epoxidation of various terpenes. acs.org This method is considered a cost-effective and sustainable alternative to using purified enzymes like lipase (B570770) B from Candida antarctica. acs.org The process typically involves the use of a peracid, generated in situ by the enzyme, which then chemically oxidizes the double bond of the terpene substrate. acs.orgbenthamopen.com
A study on the chemoenzymatic epoxidation using C. cladosporioides 01 demonstrated high conversion rates for several monoterpenes. Notably, (+)-p-menth-1-ene was completely converted to its corresponding epoxide. acs.org The efficiency of this biocatalyst extends to a range of other cyclic and linear monoterpenes, highlighting its broad substrate specificity. acs.org
The following table summarizes the oxidation efficiency of various terpenes using this chemoenzymatic system:
| Substrate | Product(s) | Product Yield (%) |
| (+)-p-Menth-1-ene | 1,2-epoxy menthane | 100 |
| Linalool | Linalool 3,6-oxide | 21.1 |
| 6,7-Epoxylinalool | 71.7 | |
| Citronellol | Citronellol epoxide | 90.1 |
| Myrcene | Myrcene monoepoxide | 64.6 |
| Myrcene diepoxide | 24.8 | |
| α-Pinene | α-Pinene oxide | 78 |
| β-Pinene | β-Pinene oxide | 45.5 |
| Perillyl alcohol | Perillyl alcohol monoepoxide | 46.4 |
| Perillyl alcohol diepoxide | 31.9 | |
| Data sourced from a study on chemoenzymatic epoxidation by C. cladosporioides 01. acs.org |
Microbial Transformations of p-Menthane (B155814) Skeleton Compounds
A diverse array of microorganisms, including bacteria, fungi, and yeasts, are capable of transforming compounds with the p-menthane skeleton. mdpi.com These biotransformations often involve hydroxylation, oxidation, and rearrangement reactions, leading to a variety of valuable products. mdpi.comjmaps.in
For example, fungi of the genus Aspergillus niger have been shown to hydroxylate both (-)-menthol and (+)-menthol at various positions, with a preference for carbons C-8 and C-9 in (-)-menthol and carbon C-7 in (+)-menthol. mdpi.com Similarly, the fungus Aspergillus cellulosae M-77 converts (R)-(+)-limonene and (S)-(-)-limonene into a range of products, including diols, ketones, and alcohols, through dihydroxylation and allylic hydroxylation. mdpi.com
The larvae of Spodoptera litura also possess an enzymatic system capable of biotransforming p-menthane derivatives. When fed with (±)-α-terpineol, the larvae produced p-menth-1-ene-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid, indicating initial hydroxylation at the C-7 position followed by oxidation. mdpi.com
The table below presents examples of microbial transformations of various p-menthane compounds:
| Organism | Substrate | Product(s) |
| Aspergillus niger | (-)-Menthol | C-8, C-9, C-6, C-1 hydroxylated derivatives |
| Aspergillus niger | (+)-Menthol | C-7, C-6, C-1 hydroxylated derivatives |
| Aspergillus cellulosae M-77 | (R)-(+)-Limonene | (+)-Limonene-1,2-trans-diol, (+)-isopiperitenone, (+)-perillyl alcohol, (+)-cis-carveol |
| Aspergillus cellulosae M-77 | (S)-(-)-Limonene | (-)-Limonene-1,2-trans-diol, (-)-isopiperitenone, (-)-perillyl alcohol, (+)-neodihydrocarveol |
| Spodoptera litura larvae | (±)-α-Terpineol | p-Menth-1-ene-7,8-diol, 8-hydroxy-p-menth-1-en-7-oic acid |
| Spodoptera litura larvae | (R)-Terpinen-4-ol | (R)-p-Menth-1-ene-4,7-diol |
| Spodoptera litura larvae | (S)-Terpinen-4-ol | (S)-p-Menth-1-ene-4,7-diol |
| Data compiled from studies on microbial transformations of p-menthane skeleton compounds. mdpi.com |
Characterization of Enzymes Involved in Oxidation and Reduction of this compound Analogues
The enzymes responsible for the biotransformation of p-menthane derivatives are primarily oxidoreductases, such as cytochrome P-450 monooxygenases and dehydrogenases. mdpi.comcore.ac.uknih.gov These enzymes introduce functional groups and catalyze oxidation-reduction reactions. nih.govnih.govportlandpress.com
Cytochrome P-450 enzymes are often the first to act on the limonene (B3431351) backbone, hydroxylating it at allylic positions like C-3, C-6, or C-7. core.ac.uk For example, limonene hydroxylases from Mentha species have been identified that catalyze these specific hydroxylations. core.ac.uk Following hydroxylation, dehydrogenases can further oxidize the resulting alcohol groups to aldehydes or carboxylic acids. mdpi.com
The characterization of these enzymes is crucial for understanding the reaction mechanisms and for their potential application in industrial biocatalysis. mdpi.com While many studies focus on the biotransformation capabilities of whole organisms, research is ongoing to isolate and characterize the specific enzymes involved. nih.govresearchgate.net
Stereospecificity and Regioselectivity in Biocatalyzed Reactions
A significant advantage of enzymatic and microbial transformations is their high degree of stereospecificity and regioselectivity. dntb.gov.uamdpi.com This allows for the production of specific isomers that are often difficult to obtain through conventional chemical synthesis. mdpi.com
The regioselectivity of these reactions is determined by the specific interaction between the substrate and the enzyme's active site. researchgate.net For example, the oxidation of R-(+)-limonene by chloroperoxidase from Caldariomyces fumago in the absence of chloride ions is highly regio- and stereoselective, yielding (1S,2S)-4R-limonene-1,2-diol with a diastereomeric excess of over 99%. researchgate.net This high selectivity is attributed to the specific binding of limonene within the enzyme's active site. researchgate.net
Similarly, the biotransformation of (R)- and (S)-terpinen-4-ol by Spodoptera litura larvae demonstrates high stereospecificity. Each enantiomer is converted to its corresponding p-menth-1-ene-4,7-diol, with the stereochemistry at the C-4 position being retained. mdpi.com This indicates that the asymmetric center of the substrate influences the enzymatic reaction. mdpi.com
The stereoselectivity of biocatalyzed reactions is a result of kinetic control, where the formation of one stereoisomer is favored due to a lower activation energy barrier compared to the formation of other isomers. rsc.org
The following table provides examples of stereospecific and regioselective biotransformations:
| Biocatalyst | Substrate | Product(s) | Stereoselectivity/Regioselectivity |
| Caldariomyces fumago chloroperoxidase | R-(+)-Limonene | (1S,2S)-4R-limonene-1,2-diol | High regio- and stereoselectivity (de >99%) |
| Spodoptera litura larvae | (R)-Terpinen-4-ol | (R)-p-Menth-1-ene-4,7-diol | High stereospecificity |
| Spodoptera litura larvae | (S)-Terpinen-4-ol | (S)-p-Menth-1-ene-4,7-diol | High stereospecificity |
| Data from studies on stereospecific and regioselective biocatalyzed reactions. mdpi.comresearchgate.net |
Environmental Transformation and Degradation Mechanisms
Photochemical Degradation Processes in Aquatic Environments
In aquatic environments, p-Menth-1-ene oxide is subject to photochemical degradation, a process driven by sunlight. This degradation can occur through two primary pathways: direct photolysis, where the molecule itself absorbs light, and indirect photolysis, which involves reactions with photochemically produced reactive intermediates. rsc.orgresearchgate.net
Factors that influence the rate and pathways of photodegradation include:
Water matrix components: Dissolved organic matter (DOM), nitrate, and pH levels in the water can significantly affect degradation rates. rsc.org
Physical factors: Latitude, water depth, and the intensity of sunlight influence the availability of light for photochemical reactions. researchgate.net
Studies on related monoterpenes like limonene (B3431351), from which this compound can be derived, have shown that photodegradation follows first-order kinetics. For instance, the degradation half-life (DT50) of limonene in water can range from approximately 0.08 to 2.82 days, depending on the specific conditions. researchgate.netresearchgate.net Sunlight generally accelerates the degradation process compared to dark conditions. researchgate.net
The photochemical transformation of similar compounds can lead to a variety of products. For example, the photolysis of limonene has been found to produce metabolites such as carvone, cymene, and limonene-1,2-oxide. researchgate.netresearchgate.net While specific studies on the complete photochemical pathway of this compound are limited, the degradation of related compounds suggests that a series of oxidation and rearrangement reactions are likely involved.
Table 1: Factors Influencing Photochemical Degradation
| Factor | Influence on Degradation | References |
|---|---|---|
| Dissolved Organic Matter (DOM) | Can act as a photosensitizer, accelerating indirect photolysis, or as a light screen, slowing direct photolysis. | rsc.org |
| Nitrate | Can produce hydroxyl radicals upon photolysis, which are highly reactive and can degrade organic compounds. | rsc.org |
| pH | Can affect the speciation and reactivity of both the target compound and reactive intermediates. | rsc.org |
| Sunlight Intensity | Higher intensity generally leads to faster degradation rates. | researchgate.net |
| Water Depth | Attenuation of light with depth reduces the rate of photodegradation. | researchgate.net |
Biodegradation Pathways in Soil and Water Matrices
Biodegradation is a crucial mechanism for the removal of this compound from soil and water. nih.gov Microorganisms, particularly bacteria and fungi, utilize monoterpenes as a source of carbon and energy. nih.gov This process involves a series of enzymatic reactions that break down the complex structure of the molecule.
The initial steps in the microbial degradation of monoterpenes like this compound often involve the introduction of functional groups, such as hydroxyl groups, through oxidation reactions. nih.govias.ac.in This functionalization makes the molecule more water-soluble and susceptible to further enzymatic attack. For many aerobic microorganisms, molecular oxygen is used to functionalize the monoterpene. nih.gov
Several microbial strains have been identified that can transform related monoterpenes. For instance, species of Pseudomonas and Rhodococcus are known model organisms for studying the aerobic degradation of these compounds. nih.gov The degradation of limonene, a precursor to this compound, can lead to the formation of various metabolites, including perillyl alcohol, p-mentha-1,8-dien-6-ol, and various diols and acids. nih.govwho.int
The biodegradation process can be summarized in the following general steps:
Initial Oxidation: Introduction of hydroxyl groups to the ring or side chain.
Further Oxidation: Conversion of alcohol groups to aldehydes and then to carboxylic acids.
Ring Cleavage: Opening of the cyclic structure to form aliphatic compounds.
Metabolism: The resulting smaller molecules enter central metabolic pathways, such as the beta-oxidation pathway, to be fully mineralized to carbon dioxide and water. nih.govias.ac.in
Table 2: Key Microbial Genera in Monoterpene Biodegradation
| Microbial Genus | Role in Degradation | References |
|---|---|---|
| Pseudomonas | Known to utilize various monoterpenes as a sole carbon source. | nih.govwho.int |
| Rhodococcus | Capable of a wide range of oxidation reactions on monoterpene skeletons. | nih.gov |
| Bacillus | Some species show the ability to degrade related compounds. | |
| Fungi (e.g., Penicillium, Aspergillus) | Can transform monoterpenes into various hydroxylated derivatives. | nih.govwho.int |
Environmental Fate Modeling and Experimental Studies
Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. up.ptmdpi.com These models integrate data on a chemical's physical-chemical properties with information on environmental processes like degradation, advection, and diffusion. europa.eu
For this compound, such models would consider:
Partitioning behavior: How the compound distributes between air, water, soil, and sediment. The octanol-water partition coefficient (Kow) is a key parameter for this.
Degradation rates: Half-lives for photochemical and biological degradation in different environmental compartments. europa.eu
Transport processes: Movement of the compound through runoff, leaching, and volatilization.
Experimental studies are essential for providing the input data for these models. Laboratory and field studies that measure degradation rates under various conditions help to refine the accuracy of model predictions. ecetoc.org For example, studies on limonene have estimated its volatilization half-life from a model river to be around 3.4 hours, indicating that it is likely to move from water to the atmosphere. who.int The bioconcentration factor (BCF) for limonene has been estimated to be in the range of 246-262, suggesting a potential for moderate bioaccumulation in aquatic organisms. who.int
The construction of a robust environmental fate model for this compound requires a systematic approach:
Defining the environmental compartments and their spatial and temporal scales. up.pt
Quantifying potential emission sources. up.pt
Developing mathematical expressions for transport and transformation processes. up.pt
Validating the model with experimental data.
While comprehensive environmental fate modeling specifically for this compound is not extensively documented in the available literature, the principles and data from related monoterpenes provide a solid foundation for such assessments. who.intmdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for p-Menth-1-ene oxide, and how do reaction conditions influence product yield?
- This compound is synthesized via dehydration of carvomenthol using agents like KHSO₄, HBr, or HCl. The choice of dehydrating agent affects reaction efficiency and purity. For optically active forms, carvone-derived precursors (e.g., (+)-limonene) are hydrogenated or subjected to hydrochlorination followed by reduction .
- Methodological Note : Document reaction parameters (temperature, catalyst type, solvent) and validate product purity via GC-MS or NMR. Compare yields across methods to optimize protocols .
Q. How is the structure of this compound confirmed experimentally?
- Structural determination relies on oxidative cleavage (e.g., KMnO₄ to produce acetic acid and γ-isopropylglutaric acid) and spectral data (¹H/¹³C NMR, IR). Compare results with literature values for key signals, such as cyclohexene ring protons (δ 5.2–5.6 ppm) .
- Validation Tip : Cross-reference spectral data with databases like SciFinder or Reaxys to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in the lab?
- This compound, as an epoxide, may form peroxides upon prolonged storage. Label containers with dates of opening and testing. Use inhibitor-stabilized solvents and test for peroxides quarterly using iodide/starch test strips .
- Storage : Store in amber bottles under inert gas (N₂/Ar) and avoid exposure to light or heat .
Advanced Research Questions
Q. How can researchers address contradictions in optical activity data between synthetic routes?
- Optical activity discrepancies arise from precursor sources. For example, carvomenthol from carvenone yields racemic this compound, while carvone-derived routes retain chirality. Resolve contradictions by repeating syntheses with enantiomerically pure precursors and analyzing via polarimetry or chiral HPLC .
- Experimental Design : Include controls (e.g., racemic mixtures) and validate enantiomeric excess (ee) using Mosher ester derivatization .
Q. What analytical techniques are most effective for assessing purity and stability of this compound under varying conditions?
- Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV to monitor degradation. Pair with GC-MS to identify byproducts like peroxides or polymerization residues .
- Advanced Tip : Employ DFT calculations to predict degradation pathways and correlate with experimental data .
Q. How can experimental reproducibility be ensured given variability in dehydration catalysts?
- Standardize catalyst activation (e.g., calcination of CuSO₄) and document batch-specific activity. Use statistical tools (e.g., Design of Experiments) to optimize catalyst loading and reaction time .
- Data Validation : Share raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials to enable cross-lab verification .
Q. What strategies mitigate side reactions during catalytic hydrogenation of limonene to this compound?
- Control hydrogen pressure (1–3 atm) and use Pd/C or Raney Ni catalysts to minimize over-hydrogenation. Monitor reaction progress via TLC and quench before dihydro derivatives form .
- Troubleshooting : If isomerization occurs (e.g., double-bond migration), switch to milder conditions (e.g., low-temperature H₂ transfer with Pd(OH)₂) .
Q. How can this compound be applied in novel reaction systems, such as asymmetric catalysis or green chemistry?
- Explore its use as a chiral ligand precursor or epoxide ring-opening agent in water-mediated reactions. For example, epoxide hydrolases can enantioselectively hydrolyze this compound to diols .
- Innovation Pathway : Screen enzyme libraries (e.g., metagenomic databases) for biocatalysts with high activity toward this substrate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
